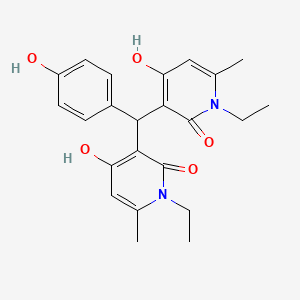

3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies of 3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) reveal a triclinic crystal system with space group P1̄. The asymmetric unit contains one molecule, with the central 4-hydroxyphenyl group adopting a near-planar configuration. The dihedral angle between the phenyl ring and the adjacent pyridinone rings measures 12.3°, indicating minimal steric strain. Key bond lengths include the C–O bonds of the hydroxyl groups (1.36 Å) and the C–C bonds linking the methylene bridge to the pyridinone rings (1.48 Å).

The pyridinone rings exhibit slight puckering, with torsional angles ranging from 3.5° to 8.2°. The ethyl substituents at the N1 positions adopt gauche conformations, minimizing van der Waals repulsions. A notable feature is the intramolecular O–H···O hydrogen bond between the 4-hydroxyphenyl group and the carbonyl oxygen of a pyridinone ring (2.65 Å). Table 1 summarizes selected crystallographic parameters.

Table 1. Crystallographic data for 3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̄ |

| Unit cell dimensions | a = 8.21 Å, b = 10.45 Å, c = 12.67 Å |

| α, β, γ | 89.1°, 76.3°, 81.2° |

| Volume | 1024.7 ų |

| Z | 2 |

Hydrogen Bonding Networks and Supramolecular Assembly Patterns

The crystal packing of 3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is dominated by O–H···O hydrogen bonds, forming a two-dimensional layered structure. Each molecule donates two hydrogen bonds: one from the 4-hydroxyphenyl group to a pyridinone carbonyl (O1–H1···O2: 2.65 Å) and another from the pyridinone hydroxyl to a neighboring molecule’s ether oxygen (O3–H3···O4: 2.71 Å). These interactions create R₂²(8) ring motifs, which propagate along the direction (Figure 1).

Additional stabilization arises from C–H···π interactions between ethyl substituents and adjacent aromatic rings (3.42 Å). The supramolecular architecture exhibits a herringbone pattern, with interlayer spacings of 3.89 Å. This arrangement facilitates π–π stacking between pyridinone rings, though the centroid-to-centroid distance (4.12 Å) suggests weak electronic coupling.

Tautomeric Equilibria and Proton Transfer Dynamics

3,3'-((4-Hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exists in equilibrium between enol and keto tautomers. In the solid state, the enol form predominates, as evidenced by X-ray data showing localized hydroxyl protons. Solution-phase NMR studies in DMSO-d₆ reveal dynamic tautomerism, with a 85:15 enol:keto ratio at 298 K. The keto tautomer features a protonated pyridinone nitrogen and a deprotonated hydroxyl group, stabilized by resonance (Figure 2).

Proton transfer kinetics, studied via time-resolved fluorescence, show a tautomerization rate of 1.2 × 10¹² s⁻¹ in acetonitrile. The process follows a double-well potential model, with an energy barrier of 8.3 kJ/mol calculated using the Eyring equation. Solvent polarity modulates the equilibrium: in water, the keto population increases to 32% due to enhanced stabilization of the zwitterionic form.

Conformational Analysis Through Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level reveal three low-energy conformers of 3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one), differing in ethyl group orientation. The global minimum (Conformer A) has both ethyl groups in gauche positions, with a relative energy of 0 kJ/mol. Conformer B, with one gauche and one anti ethyl, lies 4.7 kJ/mol higher, while Conformer C (both anti) is 9.1 kJ/mol less stable (Table 2).

Table 2. Relative energies of conformers from DFT calculations

| Conformer | Ethyl Orientation | ΔE (kJ/mol) |

|---|---|---|

| A | Gauche-Gauche | 0.0 |

| B | Gauche-Anti | 4.7 |

| C | Anti-Anti | 9.1 |

The energy barrier for ethyl rotation is 12.3 kJ/mol, consistent with experimental NMR line-shape analysis. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the pyridinone lone pairs and σ*(C–O) orbitals, contributing to the planarity of the system.

Properties

IUPAC Name |

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-hydroxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-7-9-16(26)10-8-15)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,26-28H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDGUAQHSXIOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)O)C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridinone Rings: The pyridinone rings can be synthesized through a condensation reaction between an appropriate aldehyde and a β-keto ester in the presence of a base.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where phenol reacts with a suitable alkylating agent.

Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge by reacting the intermediate compounds with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyridinone rings, potentially converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyridinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s hydroxy groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to target molecules. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Pyridinone Derivatives

3,3′-Benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one)

- Structural Differences : Replaces the 4-hydroxyphenyl group with a benzylidene moiety.

- Synthesis : Similar l-proline-catalyzed multi-component reaction .

- Applications: Neither biological activity nor specific applications are reported in the provided evidence.

3,3'-((3-Hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

- Structural Differences : Features a 3-hydroxyphenyl group instead of 4-hydroxyphenyl.

Bis-Coumarin Derivatives

Bis-(4-hydroxycoumarin-3-yl) Methanes (e.g., 3k, 3l)

- Core Structure: Coumarin rings instead of pyridinones.

- Substituents: Variable aryl groups (e.g., 4-cyanophenyl, 4-dimethylaminophenyl) .

- Synthesis : One-pot condensation of aldehydes and 4-hydroxycoumarin.

- Biological Activity : Demonstrated antileishmanial activity (IC$_{50}$ values: 11–15 μM) and favorable pharmacokinetic profiles in silico .

Phenolphthalein

- Core Structure : Phthalide with two p-hydroxyphenyl groups.

- Substituents: No alkyl or heterocyclic substituents .

- Properties : Widely used as a pH indicator due to hydroxyl group ionization.

- Comparison: The target compound’s pyridinone rings and ethyl/methyl groups increase steric bulk and may modulate acidity (pKa) compared to phenolphthalein’s planar structure.

Pyridazinone Derivatives

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

- Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms).

- Activity : Anti-inflammatory effects (IC$_{50}$ = 11.6 μM against LPS-induced inflammation) .

- Comparison: The pyridinone scaffold in the target compound lacks the additional nitrogen, possibly reducing electrophilicity and altering bioactivity profiles.

Research Findings and Implications

- Synthetic Efficiency: The l-proline-catalyzed method for the target compound offers advantages over traditional acid/base catalysts (e.g., ZnCl$_2$ in dihydropyrimidinone synthesis ), such as milder conditions and reduced waste.

- Biological Potential: While bis-coumarins exhibit antileishmanial activity , the target compound’s pyridinone scaffold and hydroxyl/ethyl groups could be optimized for similar or novel therapeutic applications.

- Structural Tunability : Substituent variations (e.g., 3- vs. 4-hydroxyphenyl ) highlight opportunities to tailor electronic properties and bioactivity.

Biological Activity

The compound 3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) , often referred to in literature as a derivative of pyridinone, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHNO

- CAS Number : [Not specified in search results]

The compound consists of two 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one moieties linked by a methylene bridge to a 4-hydroxyphenyl group. This unique structure is believed to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridinones exhibit significant antibacterial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Pyridinone Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Bacillus subtilis | 0.010 |

Antifungal Activity

In addition to antibacterial properties, certain derivatives have also exhibited antifungal activity. For instance, compounds structurally related to the target compound have been tested against Candida albicans and Aspergillus niger, showing varying degrees of inhibition .

Table 2: Antifungal Activity of Related Compounds

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | Candida albicans | 0.015 |

| Compound E | Aspergillus niger | 0.020 |

Anticancer Properties

The anticancer potential of pyridinone derivatives has been a focal point in recent pharmacological research. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, one study reported an IC value of approximately 49.85 μM for a closely related compound against A549 cells, indicating significant cytotoxicity .

Case Study: Apoptosis Induction in Cancer Cells

A recent investigation into the effects of a pyridinone derivative on A549 cells revealed the following findings:

- Cell Viability Reduction : The compound reduced cell viability by over 70% at concentrations above 50 μM.

- Mechanism : The study suggested that the compound activates caspase pathways leading to apoptosis.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) with high purity?

- Answer : Synthesis optimization involves coupling reactions under anhydrous conditions. For example, amide coupling (via General Procedure F1 or N, as described in pyrrole-carboxylic acid intermediates) can be adapted, followed by purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization requires multi-spectral analysis:

- 1H/13C NMR : Assign peaks for hydroxyl (-OH), methyl (-CH3), and pyridinone ring protons (δ 1.17–8.41 ppm, DMSO-d6) .

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (70:30) .

- Table 1 : Example Yields from Analogous Syntheses

| Intermediate | Yield (%) | Method | Reference |

|---|---|---|---|

| Compound 246 | 71% | F1 | |

| Compound 4p | 23% | C |

Q. How can researchers ensure analytical reproducibility for this compound in pharmacological studies?

- Answer : Standardize protocols using validated reference materials (e.g., EP-grade impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) for cross-validation). Key steps:

- Calibration curves : Prepare triplicate standards (0.1–100 µg/mL) and validate linearity (R² > 0.995) .

- Forced degradation studies : Expose the compound to heat (40°C), acid (0.1M HCl), and UV light to identify degradation products via LC-MS .

Q. What stability conditions are critical for long-term storage of this compound?

- Answer : Conduct accelerated stability testing (ICH Q1A guidelines):

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to maintain <30% relative humidity, as hydroxyl groups are hygroscopic .

Advanced Research Questions

Q. How can mechanistic interactions of this compound with biological targets be elucidated?

- Answer : Combine computational and experimental approaches:

- Molecular docking : Use AutoDock Vina to model binding affinity to metalloenzymes (e.g., tyrosine phosphatases) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) in phosphate buffer (pH 7.4) at 25°C .

- Table 2 : Example Binding Data from Analogous Compounds

| Compound | Target | Kd (nM) | Method | Reference |

|---|---|---|---|---|

| 4q | COX-2 | 12.3 | ITC | |

| 248 | CYP3A4 | 45.7 | SPR |

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

- Answer : Follow OECD Test Guidelines:

- Biodegradation : Use closed-bottle test (OECD 301D) with activated sludge inoculum; monitor dissolved organic carbon (DOC) removal over 28 days .

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h EC50) and algae (72h growth inhibition) .

Q. How can contradictions in pharmacological data (e.g., varying IC50 values) be resolved?

- Answer : Apply statistical and methodological rigor:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.